1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate
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Overview
Description
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaved weeds. The compound is known for its effectiveness in weed control and its ability to degrade in the environment, making it a popular choice for agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for its potential use in developing herbicide-resistant crops.
Industry: Used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include the TIR1/AFB family of auxin receptors and the SCF complex, which mediates the degradation of auxin-responsive transcription factors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications.
Bromoxynil: A nitrile herbicide used for similar purposes.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate is unique due to its specific ester structure, which provides enhanced stability and effectiveness compared to other phenoxy herbicides. Its ability to degrade in the environment also makes it a more environmentally friendly option .
Properties
CAS No. |
62581-97-9 |
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Molecular Formula |
C17H24Cl2O4 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] heptanoate |
InChI |
InChI=1S/C17H24Cl2O4/c1-3-4-5-6-7-17(20)23-14(11-21-2)12-22-16-9-8-13(18)10-15(16)19/h8-10,14H,3-7,11-12H2,1-2H3 |
InChI Key |
KNIDAWSHXDTMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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